molecular formula C10H14ClNO4 B6602392 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride CAS No. 91819-14-6

2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride

Cat. No. B6602392
CAS RN: 91819-14-6
M. Wt: 247.67 g/mol
InChI Key: CFSGVVCBJDUZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride, also known as 3-(3-hydroxy-4-methoxyphenyl)-2-aminopropanoic acid hydrochloride, is a white crystalline powder that is soluble in water and ethanol. It is an important intermediate in the synthesis of many pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antifungal agents. It is also used in the production of dyes and pigments, as well as in the synthesis of other organic compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride involves the protection of the hydroxyl group, followed by the alkylation of the protected phenol with 3-bromo-1-propanol. The resulting product is then deprotected to yield the desired compound, which is subsequently converted to its hydrochloride salt form.

Starting Materials
3-hydroxy-4-methoxyphenol, 2-bromoacetic acid, sodium hydroxide, 3-bromo-1-propanol, hydrochloric acid, diethyl ether, ethyl acetate, sodium bicarbonate, magnesium sulfate

Reaction
Step 1: Protection of 3-hydroxy-4-methoxyphenol with 2-bromoacetic acid in the presence of sodium hydroxide to yield 2-(bromomethyl)-4-methoxyphenyl 2-bromoacetate., Step 2: Alkylation of the protected phenol with 3-bromo-1-propanol in the presence of sodium bicarbonate to yield 2-(3-bromopropoxy)-3-(3-bromomethyl-4-methoxyphenyl)propanoic acid., Step 3: Deprotection of the protected phenol with hydrochloric acid in diethyl ether to yield 2-amino-3-(3-bromopropoxy-4-methoxyphenyl)propanoic acid., Step 4: Conversion of the amino acid to its hydrochloride salt form by treatment with hydrochloric acid in ethyl acetate., Step 5: Purification of the product by recrystallization from ethyl acetate and drying over magnesium sulfate.

Mechanism Of Action

2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride acts as an intermediate in the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, dyes and pigments, peptides and proteins, carbohydrates and lipids, as well as in the synthesis of other organic compounds. It acts as a catalyst in the reaction of 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenylacetic acid and an amine, as well as in the reaction of 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenylacetic acid and a primary amine.

Biochemical And Physiological Effects

2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride has a wide range of biochemical and physiological effects. It is involved in the synthesis of various pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antifungal agents. It is also involved in the synthesis of dyes and pigments, as well as in the synthesis of other organic compounds. In addition, it is involved in the synthesis of peptides and proteins, as well as in the synthesis of various other compounds, such as carbohydrates and lipids.

Advantages And Limitations For Lab Experiments

2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is also relatively expensive, and it can be toxic if not handled properly.

Future Directions

The use of 2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride in laboratory experiments is expected to increase in the future. As the demand for pharmaceuticals and other organic compounds increases, the need for this compound is also expected to increase. Additionally, it is expected to be used in the synthesis of various other compounds, such as carbohydrates and lipids. In addition, it is expected to be used in the synthesis of peptides and proteins, as well as in the synthesis of various other compounds. Finally, it is expected to be used in the synthesis of dyes and pigments, as well as in the synthesis of other organic compounds.

Scientific Research Applications

2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antifungal agents. It is also used in the synthesis of dyes and pigments, as well as in the synthesis of other organic compounds. In addition, it is used in the synthesis of peptides and proteins, as well as in the synthesis of various other compounds, such as carbohydrates and lipids.

properties

IUPAC Name

2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSGVVCBJDUZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride

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